molecular formula C6H7N3O B112961 4-Amino-3-pyridinecarboxamide CAS No. 7418-66-8

4-Amino-3-pyridinecarboxamide

Cat. No. B112961
CAS RN: 7418-66-8
M. Wt: 137.14 g/mol
InChI Key: OFDXXPVRNNRMHI-UHFFFAOYSA-N
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Description

4-Amino-3-pyridinecarboxamide is a compound with the molecular weight of 137.14 . Its IUPAC name is 4-imino-1,4-dihydro-3-pyridinecarboxamide . It is a solid at room temperature .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The InChI code for 4-Amino-3-pyridinecarboxamide is 1S/C6H7N3O/c7-5-1-2-9-3-4 (5)6 (8)10/h1-3H, (H2,7,9) (H2,8,10) .


Chemical Reactions Analysis

Research has shown that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .


Physical And Chemical Properties Analysis

4-Amino-3-pyridinecarboxamide is a solid at room temperature .

Scientific Research Applications

Anti-Inflammatory Research

  • Summary of Application : Pyrimidines, which can be synthesized using 4-Amino-3-pyridinecarboxamide, are known to have a range of pharmacological effects including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis of pyrimidines involves numerous methods . For example, Wang et al. synthesized several novel pyrazolo[4,3-d]pyrimidine analogs .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Research

  • Summary of Application : Pyridine-containing compounds, such as 4-Amino-3-pyridinecarboxamide, have increasing importance for medicinal application as anticancer agents . They have been detected in most relevant drug molecules that included pyridine .
  • Methods of Application : In recent research, it has relied on the synthesis of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings .
  • Results or Outcomes : The new 4-(3, 4-dichlorophenyl)piperazine moiety compounds demonstrated inhibition of broad-spectrum growth in the 25–89% range across 26 cell lines .

Antiviral Research

  • Summary of Application : Pyridine-containing compounds, such as 4-Amino-3-pyridinecarboxamide, have been found to have antiviral properties . These compounds can inhibit the replication of certain viruses .
  • Methods of Application : The synthesis of these antiviral agents often involves the creation of various pyridine derivatives .
  • Results or Outcomes : The specific outcomes can vary depending on the virus being targeted, but in general, these compounds have shown promise in inhibiting viral replication .

Antidiabetic Research

  • Summary of Application : Some pyridine derivatives have been found to have antidiabetic effects . These compounds can help regulate blood sugar levels .
  • Methods of Application : The synthesis of these antidiabetic agents often involves the creation of various pyridine derivatives .
  • Results or Outcomes : These compounds have shown promise in helping to regulate blood sugar levels, which is crucial for managing diabetes .

Antiviral Research

  • Summary of Application : Pyridine-containing compounds, such as 4-Amino-3-pyridinecarboxamide, have been found to have antiviral properties . These compounds can inhibit the replication of certain viruses .
  • Methods of Application : The synthesis of these antiviral agents often involves the creation of various pyridine derivatives .
  • Results or Outcomes : The specific outcomes can vary depending on the virus being targeted, but in general, these compounds have shown promise in inhibiting viral replication .

Anticholinesterase Activities

  • Summary of Application : Pyridine-containing compounds, such as 4-Amino-3-pyridinecarboxamide, have been found to have anticholinesterase activities . These compounds can inhibit the activity of cholinesterase, an enzyme that is important for nerve function .
  • Methods of Application : The synthesis of these anticholinesterase agents often involves the creation of various pyridine derivatives .
  • Results or Outcomes : These compounds have shown promise in inhibiting cholinesterase activity, which could have implications for the treatment of certain neurological disorders .

Safety And Hazards

The safety information available suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Research into therapeutic peptides, which includes compounds like 4-Amino-3-pyridinecarboxamide, has been one of the hottest topics in pharmaceutical research . Identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .

properties

IUPAC Name

4-aminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDXXPVRNNRMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542259
Record name 4-Aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-pyridinecarboxamide

CAS RN

7418-66-8
Record name 4-Amino-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7418-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butoxycarbonylamino-nicotinic acid (1.0 g, 4.20 mmol) was suspended in dry DMF (50 mL) followed by carbonyl-diimidazole (CDI, 1.36 g, 8.40 mmol). The mixture was heated to 60° C. for 1 h, then cooled. Dry ammonia gas was slowly bubbled through this solution for 1 h, followed by evaporation of the mixture. The residue was dissolved in water (20 mL)/chloroform (50 mL) and shaken then the layers separated. The aqueous layer was extracted further with chloroform (3×50 mL) and the combined organic extracts dried (MgSO4) and evaporated to give a yellow oily solid. Silica gel chromatography (CH2Cl2, 0–15% MeOH gradient) gave the desired product, (3-Carbamoyl-pyridin-4-yl)-carbamic acid tert-butyl ester, as a yellow solid. This material was directly treated with trifluoroacetic acid (TFA, 20 mL) stirred at r.t. for 45 min., then evaporated to give the desired amine, 4-Amino nicotinamide, as its TFA salt (892 mg, 85% yield over 2 steps).
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1.36 g
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